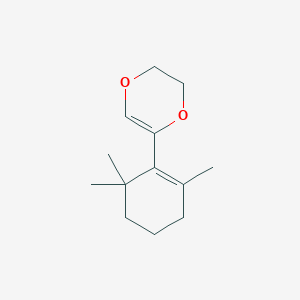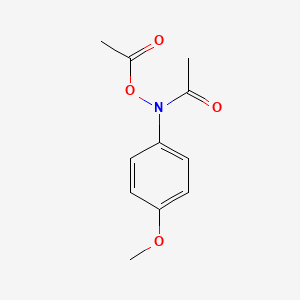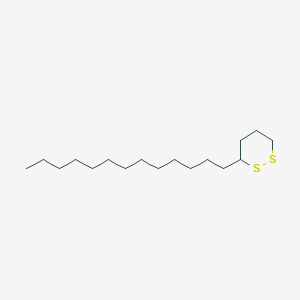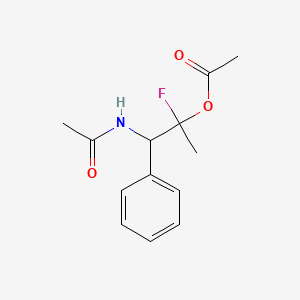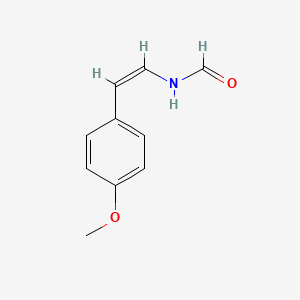
(Z)-N-(4-Methoxystyryl)formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-N-(4-Methoxystyryl)formamide is an organic compound characterized by the presence of a formamide group attached to a styryl moiety with a methoxy substituent at the para position. The compound is notable for its Z-configuration, which refers to the specific geometric arrangement of the substituents around the double bond. This configuration can significantly influence the compound’s chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(4-Methoxystyryl)formamide typically involves the reductive cross-coupling of benzaldehydes. One common method is the MesP(TMS)Li-promoted reductive coupling sequence, which allows for the selective formation of Z-stilbenes under controlled conditions . The reaction conditions, such as the order of addition of the coupling partners, play a crucial role in determining the stereochemical outcome.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the scalability and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(4-Methoxystyryl)formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce saturated hydrocarbons.
Scientific Research Applications
(Z)-N-(4-Methoxystyryl)formamide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studies of stereoselective reactions.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (Z)-N-(4-Methoxystyryl)formamide involves its interaction with molecular targets through its functional groups. The formamide group can participate in hydrogen bonding and other interactions, while the styryl moiety can engage in π-π stacking and other non-covalent interactions. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways.
Comparison with Similar Compounds
Similar Compounds
(E)-N-(4-Methoxystyryl)formamide: The E-isomer of the compound, which has a different geometric arrangement around the double bond.
4-(4-Methoxystyryl)-1-methylpyridinium iodide: A related compound with a pyridinium group instead of a formamide group.
(E)-4-(4-Methoxystyryl)quinoline: Another similar compound with a quinoline moiety.
Uniqueness
(Z)-N-(4-Methoxystyryl)formamide is unique due to its Z-configuration, which can impart distinct chemical and physical properties compared to its E-isomer and other related compounds. This configuration can affect the compound’s reactivity, stability, and interactions with other molecules.
Properties
Molecular Formula |
C10H11NO2 |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
N-[(Z)-2-(4-methoxyphenyl)ethenyl]formamide |
InChI |
InChI=1S/C10H11NO2/c1-13-10-4-2-9(3-5-10)6-7-11-8-12/h2-8H,1H3,(H,11,12)/b7-6- |
InChI Key |
SZCZSKMCTGEJKI-SREVYHEPSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\NC=O |
Canonical SMILES |
COC1=CC=C(C=C1)C=CNC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


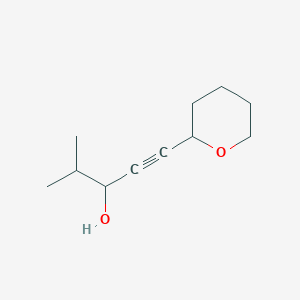
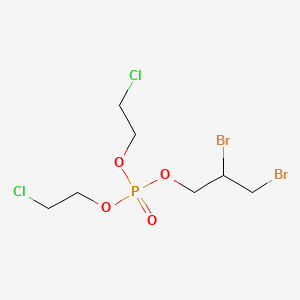

![[3-Hydroxy-2-(hydroxymethyl)propyl] methanesulfonate;methanesulfonic acid](/img/structure/B14295550.png)
![4-[2-(2-Ethoxyethoxy)ethoxy]benzaldehyde](/img/structure/B14295552.png)

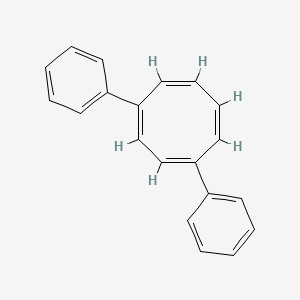
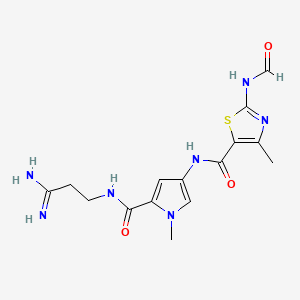
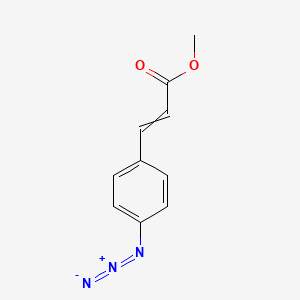
![(NE)-N-[2,3-bis(hydroxyimino)inden-1-ylidene]hydroxylamine](/img/structure/B14295578.png)
